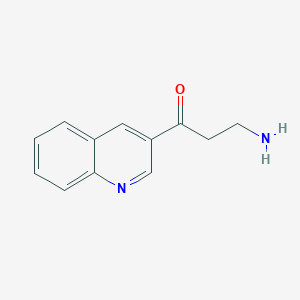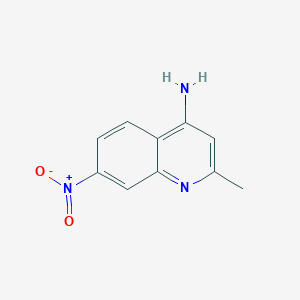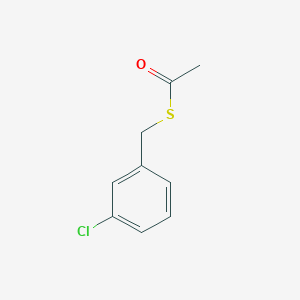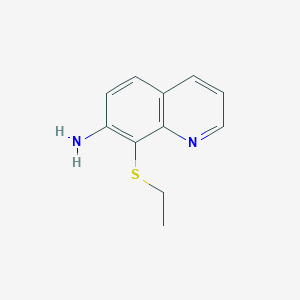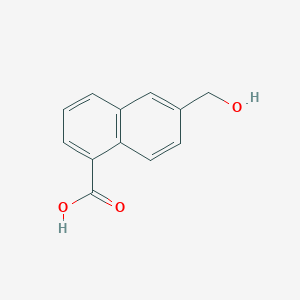![molecular formula C14H12N2 B11897754 2-Benzyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B11897754.png)
2-Benzyl-1H-pyrrolo[2,3-c]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Benzyl-1H-pyrrolo[2,3-c]pyridine is a heterocyclic compound that features a pyrrolo[2,3-c]pyridine core with a benzyl group attached to the nitrogen atom. This compound is part of a broader class of pyrrolopyridines, which are known for their diverse biological activities and potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-1H-pyrrolo[2,3-c]pyridine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminopyridine with benzyl bromide in the presence of a base can lead to the formation of the desired compound. The reaction typically requires heating and may involve solvents such as dimethylformamide or toluene .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Benzyl-1H-pyrrolo[2,3-c]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the benzyl group, using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in carbon tetrachloride for halogenation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a pyridine derivative, while reduction can lead to the formation of a dihydropyridine compound.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in modulating biological pathways and interactions with proteins.
Mecanismo De Acción
The mechanism of action of 2-Benzyl-1H-pyrrolo[2,3-c]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. For instance, it may inhibit the activity of kinases involved in cell proliferation and survival, making it a potential candidate for cancer therapy .
Comparación Con Compuestos Similares
Similar Compounds
1H-Pyrrolo[2,3-b]pyridine: Known for its inhibitory activity against fibroblast growth factor receptors.
1H-Pyrazolo[3,4-b]pyridine: Exhibits diverse biological activities, including antimicrobial and anti-inflammatory properties.
Uniqueness
2-Benzyl-1H-pyrrolo[2,3-c]pyridine stands out due to its unique structural features and the presence of the benzyl group, which can influence its biological activity and interactions with molecular targets. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Propiedades
Fórmula molecular |
C14H12N2 |
|---|---|
Peso molecular |
208.26 g/mol |
Nombre IUPAC |
2-benzyl-1H-pyrrolo[2,3-c]pyridine |
InChI |
InChI=1S/C14H12N2/c1-2-4-11(5-3-1)8-13-9-12-6-7-15-10-14(12)16-13/h1-7,9-10,16H,8H2 |
Clave InChI |
NQPFFMSPSVAWBY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CC2=CC3=C(N2)C=NC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


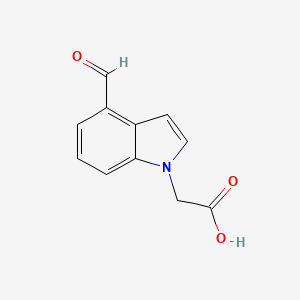
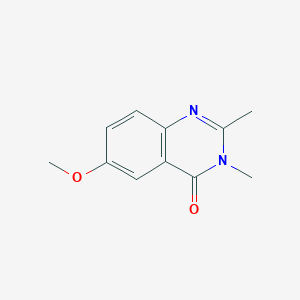


![6,7-Dichloro-2-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B11897699.png)
